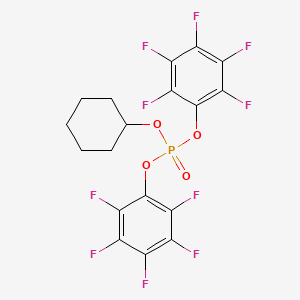
Cyclohexyl bis(pentafluorophenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl bis(pentafluorophenyl) phosphate is an organophosphorus compound characterized by the presence of a cyclohexyl group and two pentafluorophenyl groups attached to a phosphate moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl bis(pentafluorophenyl) phosphate typically involves the reaction of cyclohexanol with pentafluorophenyl phosphorodichloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize production efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl bis(pentafluorophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl bis(pentafluorophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexyl bis(pentafluorophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it can affect signaling pathways by interacting with receptors and other proteins, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in substitution reactions.
Bis(pentafluorophenyl)phenylphosphine: This compound is used as a ligand in catalysis and shares some chemical properties with cyclohexyl bis(pentafluorophenyl) phosphate.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and pentafluorophenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
184958-01-8 |
|---|---|
Fórmula molecular |
C18H11F10O4P |
Peso molecular |
512.2 g/mol |
Nombre IUPAC |
cyclohexyl bis(2,3,4,5,6-pentafluorophenyl) phosphate |
InChI |
InChI=1S/C18H11F10O4P/c19-7-9(21)13(25)17(14(26)10(7)22)31-33(29,30-6-4-2-1-3-5-6)32-18-15(27)11(23)8(20)12(24)16(18)28/h6H,1-5H2 |
Clave InChI |
UVMUEFUMNNICGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OP(=O)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


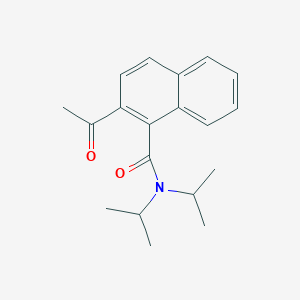
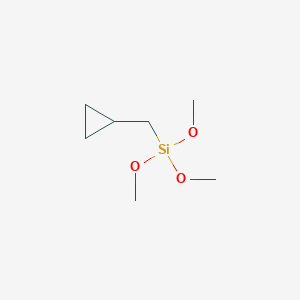
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
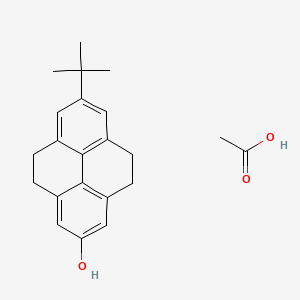
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
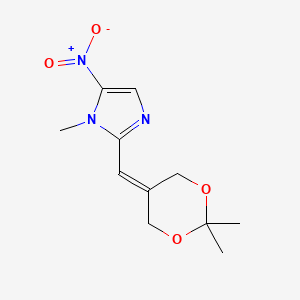
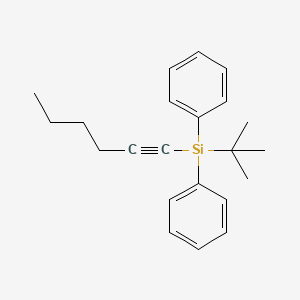
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
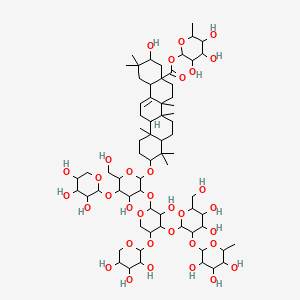
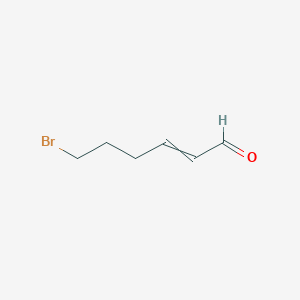
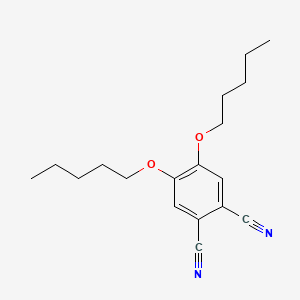
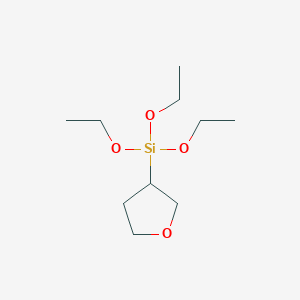
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
